

Spectroscopic and Structural Elucidation of Lancilactone C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancilactone C*

Cat. No.: B1204977

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Lancilactone C**, a triterpenoid with notable anti-HIV activity. The information is compiled from seminal works in the field, including its initial isolation and subsequent structural revision. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Lancilactone C is a triterpenoid isolated from the stems and roots of *Kadsura lancilimba*.^[1] Initially identified as a potent inhibitor of HIV replication, its unique chemical structure has been a subject of significant scientific interest. Subsequent total synthesis efforts led to a revision of its originally proposed structure. This guide presents the spectroscopic data that corresponds to the correct, revised structure of **Lancilactone C** and outlines the experimental methodologies for its isolation and characterization.

Spectroscopic Data

The structural determination of **Lancilactone C** was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data. It is important to note that while the structure was revised, the originally reported NMR data is consistent with the corrected structure.^[2]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of **Lancilactone C**.

Parameter	Value
Molecular Formula	$C_{30}H_{40}O_4$
Observed m/z [M+Na] ⁺	Data not publicly available
Calculated m/z [M+Na] ⁺	Data not publicly available

Note: Specific m/z values were not available in the reviewed public literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not publicly available in the reviewed literature.			

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of **Lancilactone C**.

Position	Chemical Shift (δ , ppm)
Data not publicly available in the reviewed literature.	

Experimental Protocols

The following sections detail the methodologies employed in the isolation and spectroscopic analysis of **Lancilactone C**.

Isolation of Lancilactone C

Lancilactone C was isolated from the dried and powdered stems and roots of *Kadsura lancilimba*. A detailed protocol is outlined below:

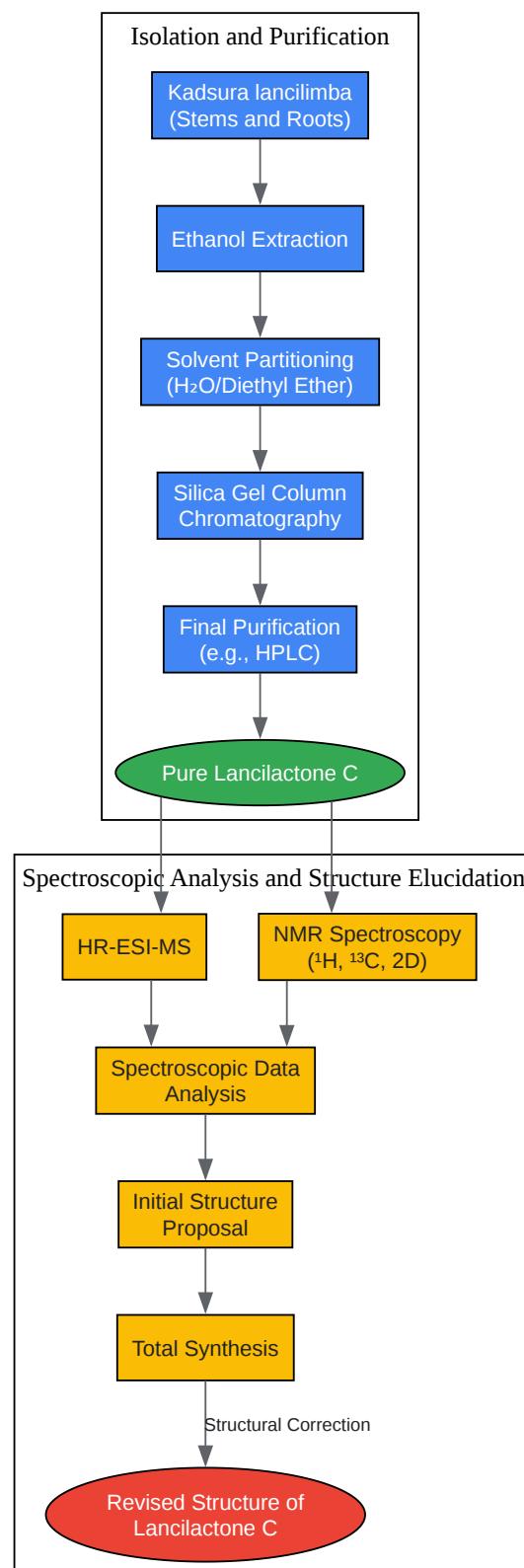
- Extraction: The plant material is extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether. The diethyl ether layer, containing the less polar compounds including **Lancilactone C**, is collected and concentrated.
- Chromatographic Separation: The diethyl ether extract is subjected to column chromatography on silica gel.
- Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate.
- Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing **Lancilactone C** are combined and further purified by repeated column chromatography or other high-resolution techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a high-field spectrometer. The following general procedure is typical for the analysis of triterpenoids:

- Sample Preparation: A few milligrams of purified **Lancilactone C** are dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$) or methanol-d₄ (CD_3OD), in an NMR tube.
- Data Acquisition: 1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed.

- Data Processing: The acquired data is processed using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.


Mass Spectrometry

HR-ESI-MS analysis is performed to determine the accurate mass and molecular formula of the compound.

- Sample Preparation: A dilute solution of **Lancilactone C** is prepared in a suitable solvent, typically methanol or acetonitrile.
- Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.
- Ionization: The sample is ionized using an electrospray ionization source in positive or negative ion mode.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high resolution and accuracy.

Workflow and Structural Elucidation

The process of isolating and characterizing **Lancilactone C** involves a logical sequence of steps, from the collection of plant material to the final determination of its chemical structure.

[Click to download full resolution via product page](#)

Figure 1. Workflow for the isolation and structural elucidation of **Lancilactone C**.

This diagram illustrates the multi-step process beginning with the natural source and culminating in the definitive, revised structure of **Lancilactone C** through a combination of separation techniques, spectroscopic analysis, and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Lancilactone C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204977#spectroscopic-data-nmr-mass-spectrometry-of-lancilactone-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com